An In-depth Technical Guide to 2-Chloro-5-chloromethylpyridine for Advanced Research and Development
An In-depth Technical Guide to 2-Chloro-5-chloromethylpyridine for Advanced Research and Development
Introduction
2-Chloro-5-chloromethylpyridine is a pivotal bifunctional heterocyclic compound that serves as a cornerstone intermediate in the synthesis of a class of high-efficacy insecticides known as neonicotinoids.[1] Its unique structure, featuring two distinct chlorine atoms at different positions, imparts a versatile reactivity profile that is highly valued in both agrochemical and pharmaceutical research. This guide provides a comprehensive overview of 2-Chloro-5-chloromethylpyridine, focusing on its chemical identity, synthesis, reactivity, applications, and safety protocols, tailored for researchers and drug development professionals. While the primary focus is on the free base, CAS No. 70258-18-3 , this guide also addresses the properties and formation of its hydrochloride salt, a common form for handling and reaction.[2]
Section 1: Chemical Identity and Physicochemical Properties
Precise identification is critical for regulatory compliance and experimental reproducibility. 2-Chloro-5-chloromethylpyridine is a solid at room temperature, often appearing as white to beige moist crystals.[3]
Chemical Identifiers
| Identifier | Value |
| CAS Number | 70258-18-3[2] |
| IUPAC Name | 2-chloro-5-(chloromethyl)pyridine[2] |
| Molecular Formula | C₆H₅Cl₂N[2] |
| Molecular Weight | 162.01 g/mol [2] |
| SMILES | C1=CC(=NC=C1CCl)Cl[2] |
| InChIKey | SKCNYHLTRZIINA-UHFFFAOYSA-N[2] |
Physicochemical Data
| Property | Value | Source |
| Melting Point | 37-42 °C (lit.) | [3][4] |
| Boiling Point | 249.8 ± 25.0 °C at 760 mmHg | [5] |
| Flash Point | 129 °C | [6] |
| Appearance | White or Colorless to Light yellow powder/lump | |
| Solubility | Insoluble in water. | [3] |
| Storage | Refrigerated (0-10°C), under inert gas, moisture sensitive. |
The Hydrochloride Salt
The pyridine nitrogen in 2-Chloro-5-chloromethylpyridine is basic and readily reacts with hydrochloric acid (HCl) to form the corresponding hydrochloride salt. This salt formation is a standard chemical practice to improve the stability and water solubility of amine-containing compounds. While a specific CAS number for the hydrochloride salt is not prominently listed in major databases, it is easily prepared in situ or isolated by treating a solution of the free base with either aqueous or gaseous HCl. The resulting salt is expected to be a more crystalline, higher-melting solid with increased solubility in polar protic solvents.
Section 2: Synthesis and Manufacturing Processes
The synthesis of 2-chloro-5-chloromethylpyridine has evolved to overcome the high costs and safety issues of earlier methods, which often started from the expensive 2-chloropyridine-5-carboxylic acid and used hazardous reducing agents like sodium borohydride.[7] Modern industrial synthesis often relies on more economical starting materials.[7][8]
Multi-step Synthesis from Nicotinic Acid
A robust, multi-step process starting from inexpensive nicotinic acid has been developed, which proceeds through several intermediates. This method, while lengthy, provides high yields and purity.[8]
Detailed Synthesis Protocol (Exemplified from Patent Literature)
The following protocol is an example of the first step in the synthesis pathway, demonstrating the conversion of nicotinic acid to 3-trichloromethylpyridine.[8]
Step 1: Synthesis of 3-Trichloromethylpyridine from Nicotinic Acid
-
Rationale: This step converts the carboxylic acid group into a trichloromethyl group. Thionyl chloride (SOCl₂) first converts the nicotinic acid to its acid chloride hydrochloride. Phosphorus pentachloride (PCl₅), generated in situ from phosphorus trichloride (PCl₃) and chlorine gas (Cl₂), then completes the transformation to the trichloromethyl group. Continuously removing the phosphorus oxychloride (POCl₃) byproduct drives the reaction to completion.
-
Protocol:
-
To 250 mL of thionyl chloride, add 123.1 g (1 mol) of nicotinic acid over 10 minutes. The mixture will exotherm to approximately 50°C.
-
Stir the mixture at 55°C for 15 minutes after the addition is complete.
-
Distill off the excess thionyl chloride under reduced pressure.
-
Add 275 g (2 mol) of phosphorus trichloride to the residue.
-
Introduce a total of 140 g (2 mol) of dried chlorine gas over 2 hours, allowing the temperature to rise to 70°C.
-
Heat the mixture at 150°C for one hour, continuously distilling off the phosphorus oxychloride byproduct.
-
Workup involves cooling, adding ethyl acetate, pouring into ice water, and neutralizing with sodium carbonate. The organic phase is then separated, dried, and distilled to yield the product.
-
Section 3: Chemical Reactivity and Key Transformations
The reactivity of 2-chloro-5-chloromethylpyridine is dominated by its two electrophilic centers:
-
Chloromethyl Group (-CH₂Cl): The benzylic-like chlorine is highly susceptible to nucleophilic substitution (Sₙ2) reactions. This is the primary site of reaction for building the side chains of neonicotinoid insecticides.
-
2-Chloro Group: The chlorine atom on the pyridine ring is less reactive but can undergo nucleophilic aromatic substitution under more forcing conditions.
Workflow: Synthesis of Imidacloprid
The most significant application of 2-chloro-5-chloromethylpyridine is the synthesis of Imidacloprid, a widely used insecticide.[9][10] This reaction exemplifies the high reactivity of the chloromethyl group.
Protocol: Imidacloprid Synthesis
This protocol is based on patented industrial processes.[9][11]
-
Rationale: The nitrogen atom of 2-nitroiminoimidazolidine acts as a nucleophile, attacking the electrophilic carbon of the chloromethyl group on 2-chloro-5-chloromethylpyridine. The reaction is facilitated by a base, which deprotonates the nucleophile, and is carried out in an aprotic solvent to prevent side reactions.[9]
-
Protocol:
-
Charge a reactor with a stoichiometric amount of 2-nitroiminoimidazolidine and an aprotic solvent (e.g., acetonitrile or dimethylformamide).
-
Add an alkali carbonate (e.g., potassium carbonate) or an alkali metal hydroxide (e.g., sodium hydroxide) as the base.[9][11]
-
Heat the mixture under reflux or to a specific temperature (e.g., 50°C).[9]
-
Gradually add a stoichiometric amount of 2-chloro-5-chloromethylpyridine to the mixture. A slow, continuous addition is preferred to control the reaction and improve yield.[11]
-
Maintain the reaction temperature with stirring for a set period (e.g., several hours) until the reaction is complete (monitored by TLC or HPLC).
-
Upon completion, the product is isolated through filtration, solvent evaporation, and crystallization.
-
Section 4: Applications in Agrochemical and Pharmaceutical Development
The primary commercial value of 2-chloro-5-chloromethylpyridine lies in its role as a key building block for neonicotinoid insecticides.[12]
-
Imidacloprid & Acetamiprid: It is the essential precursor for these and other related insecticides. The 2-chloro-pyridine core is a crucial part of the final molecule's pharmacophore, which targets the nicotinic acetylcholine receptors in insects.[1]
-
Other Agrochemicals: Its utility extends to the development of novel pesticides, bactericides, and herbicides.[1]
-
Pharmaceutical Synthesis: The reactive nature of the compound makes it a versatile intermediate for introducing the 2-chloro-pyridin-5-ylmethyl moiety into various potential drug candidates.
Section 5: Analytical Characterization
Confirming the identity and purity of 2-chloro-5-chloromethylpyridine is essential. Standard analytical techniques are employed.
| Analytical Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the three aromatic protons on the pyridine ring and a characteristic singlet for the two protons of the chloromethyl (-CH₂Cl) group. |
| ¹³C NMR | Six distinct signals for the six carbon atoms in the molecule.[2] |
| Mass Spectrometry | A molecular ion peak (M⁺) and characteristic isotopic pattern due to the presence of two chlorine atoms.[2] |
| Infrared (IR) Spectroscopy | Absorption bands corresponding to C-Cl stretching, C=C and C=N stretching of the aromatic ring, and C-H bonds.[2] |
| Gas Chromatography (GC) | A primary method for assessing purity (>98.0% is typical for commercial grades). |
Section 6: Safety, Handling, and Disposal
2-Chloro-5-chloromethylpyridine is a hazardous substance and must be handled with appropriate precautions.[13][14]
GHS Hazard Classification
| Hazard Code | Description |
| H302 | Harmful if swallowed[2] |
| H314 | Causes severe skin burns and eye damage[2] |
| H317 | May cause an allergic skin reaction[2] |
| H318 | Causes serious eye damage[15] |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only under a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.[14][15]
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile) and protective clothing.
-
Respiratory Protection: Use a NIOSH-approved respirator with appropriate cartridges if dust or aerosols are generated.[14]
-
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[14][15]
Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[15] The material is moisture-sensitive and should be stored under an inert atmosphere (e.g., argon or nitrogen).
-
Incompatibilities: Avoid strong bases, oxidizing agents, and acids. The material can react with mild steel.[13]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. The compound is classified as a corrosive solid.[5][13]
Conclusion
2-Chloro-5-chloromethylpyridine is a high-value intermediate whose versatile reactivity is central to the production of leading agrochemicals. Its synthesis from economical starting materials has made it widely accessible for large-scale production. A thorough understanding of its chemical properties, reaction mechanisms, and stringent safety requirements is paramount for its effective and safe utilization in research and development.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 155479, 2-Chloro-5-(chloromethyl)pyridine. Retrieved from [Link]
-
Patsnap (2020). Method for Continuously Preparing 2-Chloro-5-Chloromethylpyridine Using Microchannel Reactor. Retrieved from [Link]
-
Patsnap (n.d.). Synthesis method of 2-chloro-5-chloromethyl pyridine. Retrieved from [Link]
- Wollweber, H., et al. (1990). Preparation of 2-chloro-5-chloromethylpyridine. U.S. Patent No. 4,958,025. Washington, DC: U.S. Patent and Trademark Office.
- Fischer, R., et al. (2003). Process for the preparation of the insecticide imidacloprid. U.S. Patent No. 7,297,798. Washington, DC: U.S. Patent and Trademark Office.
-
Wang, Y., et al. (2014). Study on synthesis of imidacloprid via cascade reaction. ResearchGate. Retrieved from [Link]
- Sirrenberg, W., et al. (1994). Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates. U.S. Patent No. 5,329,011. Washington, DC: U.S. Patent and Trademark Office.
-
European Patent Office (1984). Process for producing 2-chloro-5-trichloromethylpyridine. EP 0009212 B1. Retrieved from [Link]
- Lee, C. (2001). Process for preparing imidacloprid. U.S. Patent No. 6,307,053. Washington, DC: U.S. Patent and Trademark Office.
-
European Patent Office (1993). Process for the production of 2-chloro-5-chloromethyl-pyridine. EP 0569947A1. Retrieved from [Link]
-
Chemsrc (n.d.). CAS No. 70258-18-3. Retrieved from [Link]
Sources
- 1. Method for Continuously Preparing 2-Chloro-5-Chloromethylpyridine Using Microchannel Reactor - Eureka | Patsnap [eureka.patsnap.com]
- 2. 2-Chloro-5-(chloromethyl)pyridine | C6H5Cl2N | CID 155479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Chloro-5-(chloromethyl)pyridine | 70258-18-3 [chemicalbook.com]
- 4. 2-Chloro-5-(chloromethyl)pyridine 97 70258-18-3 [sigmaaldrich.com]
- 5. CAS No. 70258-18-3 | Chemsrc [chemsrc.com]
- 6. biosynth.com [biosynth.com]
- 7. US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates - Google Patents [patents.google.com]
- 8. US4958025A - Preparation of 2-chloro-5-chloromethylpyridine - Google Patents [patents.google.com]
- 9. US7297798B2 - Process for the preparation of the insecticide imidacloprid - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. US6307053B1 - Process for preparing imidacloprid - Google Patents [patents.google.com]
- 12. Synthesis method of 2-chloro-5-chloromethyl pyridine - Eureka | Patsnap [eureka.patsnap.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. fishersci.com [fishersci.com]
- 15. chemicalbook.com [chemicalbook.com]
